6-Fluoro-7-methoxy-3-methyl-2,1-benzoxazole
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Overview
Description
6-Fluoro-7-methoxy-3-methyl-2,1-benzoxazole is a fluorinated benzoxazole derivative characterized by its unique chemical structure, which includes a fluorine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 3rd position. Benzoxazoles are heterocyclic compounds known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methoxy-3-methyl-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-amino-6-fluoro-3-methylbenzoic acid with methanol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methoxy-3-methyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: Substitution reactions at different positions of the benzoxazole ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: this compound-5-oxide.
Reduction Products: this compound-5-ol.
Substitution Products: Various substituted benzoxazoles depending on the reagents used.
Scientific Research Applications
6-Fluoro-7-methoxy-3-methyl-2,1-benzoxazole has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: Its derivatives are being explored for their potential use in treating various diseases, including cancer.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Fluoro-7-methoxy-3-methyl-2,1-benzoxazole exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
6-Fluoro-7-methoxy-3-methyl-2,1-benzoxazole is similar to other benzoxazole derivatives, but its unique substitution pattern gives it distinct properties. Some similar compounds include:
6-Fluoro-2-methylbenzoxazole: Lacks the methoxy group.
7-Methoxy-3-methylbenzoxazole: Lacks the fluorine atom.
3-Methylbenzoxazole: Lacks both the fluorine and methoxy groups.
These compounds differ in their biological and chemical properties, making this compound particularly valuable for specific applications.
Properties
IUPAC Name |
6-fluoro-7-methoxy-3-methyl-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-5-6-3-4-7(10)9(12-2)8(6)11-13-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOJGTLYRVRAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NO1)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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